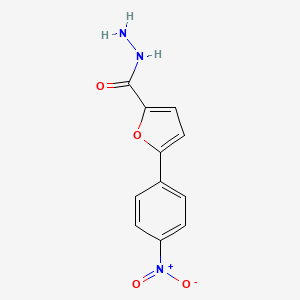

5-(4-Nitrophenyl) furan-2-carbohydrazide

Description

BenchChem offers high-quality 5-(4-Nitrophenyl) furan-2-carbohydrazide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(4-Nitrophenyl) furan-2-carbohydrazide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-(4-nitrophenyl)furan-2-carbohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3O4/c12-13-11(15)10-6-5-9(18-10)7-1-3-8(4-2-7)14(16)17/h1-6H,12H2,(H,13,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZKRLNOTPUDJMO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC=C(O2)C(=O)NN)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Molecular weight of 5-(4-Nitrophenyl)-2-furoic acid hydrazide

Title: Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 5-(4-Nitrophenyl)-2-furoic Acid Hydrazide

Executive Summary

5-(4-Nitrophenyl)-2-furoic acid hydrazide (C₁₁H₉N₃O₄) is a critical pharmacophore intermediate utilized in the synthesis of antimicrobial and antitubercular agents. Functioning primarily as a scaffold for Schiff base formation, this compound enables the generation of acylhydrazones—a class of molecules exhibiting potent inhibition of Mycobacterium tuberculosis isocitrate lyase (ICL) and other bacterial targets.

This guide provides a definitive physiochemical profile, a self-validating synthesis protocol, and analytical benchmarks to ensure reproducibility in high-throughput screening (HTS) campaigns.

Molecular Characterization

Precise molecular weight determination is the cornerstone of stoichiometric accuracy in derivatization reactions. For 5-(4-Nitrophenyl)-2-furoic acid hydrazide, the mass profile is as follows:

| Property | Value | Unit | Derivation Logic |

| Molecular Formula | C₁₁H₉N₃O₄ | - | Furan core (C₄H₂O) + 4-Nitrophenyl (C₆H₄NO₂) + Hydrazide (CONHNH₂) |

| Average Molecular Weight | 247.21 | g/mol | Based on standard atomic weights (C: 12.011, H: 1.008, N: 14.007, O: 15.999) |

| Monoisotopic Mass | 247.0593 | Da | Calculated using dominant isotopes (¹²C, ¹H, ¹⁴N, ¹⁶O) for MS calibration |

| Heavy Atom Count | 18 | - | Useful for crystallographic density estimation |

| Polar Surface Area (PSA) | ~115 | Ų | High polarity due to nitro and hydrazide groups; implies limited passive transport without derivatization |

Structural Analysis

The molecule consists of three distinct functional zones affecting its reactivity and solubility:

-

Zone A (Nitro Group): A strong electron-withdrawing group (EWG) at the para position of the phenyl ring, increasing the acidity of the furan protons and influencing metabolic stability.

-

Zone B (Furan Linker): A heteroaromatic spacer that provides rigidity, often associated with DNA intercalation or enzyme active site fitting (e.g., MbtI inhibition).

-

Zone C (Hydrazide Tail): The nucleophilic center. The terminal amino group (-NH₂) is highly reactive toward carbonyls (aldehydes/ketones) to form hydrazones.

Synthetic Methodology & Protocol

To ensure high yield and purity, we utilize a two-step sequence starting from the commercially available 5-(4-nitrophenyl)-2-furoic acid. This protocol avoids the formation of diacylhydrazine by-products common in direct amidation.

Reaction Pathway Visualization

Figure 1: Synthetic route via Fischer esterification followed by nucleophilic acyl substitution.

Step-by-Step Protocol

Phase 1: Esterification (Activation)

-

Dissolution: Suspend 10.0 mmol of 5-(4-nitrophenyl)-2-furoic acid in 50 mL of anhydrous methanol.

-

Catalysis: Add 0.5 mL of concentrated H₂SO₄ dropwise.

-

Reflux: Heat to reflux (65°C) for 6–8 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 7:3). The acid spot (low R_f) should disappear, replaced by the ester spot (high R_f).

-

Isolation: Cool to room temperature. The methyl ester often precipitates. If not, concentrate under vacuum and filter.[1] Wash with cold methanol.

Phase 2: Hydrazinolysis (Transformation)

-

Reaction Setup: Dissolve the methyl ester (from Phase 1) in 30 mL of absolute ethanol.

-

Nucleophilic Attack: Add Hydrazine Hydrate (80% or 98%) in 5-fold excess (50 mmol). Note: Excess hydrazine prevents the formation of the symmetrical dimer.

-

Reflux: Reflux at 78°C for 3–5 hours.

-

Precipitation: Upon cooling, the target hydrazide typically crystallizes as a yellow/orange solid due to the nitro-chromophore.

-

Purification: Filter the solid. Recrystallize from ethanol/DMF (9:1) if necessary to remove trace hydrazine salts.

-

Drying: Vacuum dry at 50°C for 4 hours.

Analytical Validation (QC)

Verify the identity of the synthesized compound using the following spectral benchmarks.

Mass Spectrometry (ESI-MS)

-

Expected Parent Ion [M+H]⁺: m/z 248.07

-

Fragmentation Pattern:

-

m/z 217: Loss of hydrazine moiety (-N₂H₃).

-

m/z 231: Loss of terminal amine (-NH₂).

-

Proton NMR (¹H-NMR, DMSO-d₆)

| Shift (δ ppm) | Multiplicity | Integration | Assignment |

| 10.0 – 10.5 | Broad Singlet | 1H | -CONH - (Amide proton) |

| 8.30 | Doublet (J=8.8 Hz) | 2H | Phenyl ring (Ortho to NO₂) |

| 8.05 | Doublet (J=8.8 Hz) | 2H | Phenyl ring (Meta to NO₂) |

| 7.60 | Doublet (J=3.6 Hz) | 1H | Furan ring (H-3) |

| 7.25 | Doublet (J=3.6 Hz) | 1H | Furan ring (H-4) |

| 4.50 | Broad Singlet | 2H | -NH₂ (Terminal amine, exchangeable) |

Biological Application Context

The 5-(4-nitrophenyl)-2-furoic acid hydrazide scaffold is extensively documented in the development of antitubercular agents . The furan ring acts as a bioisostere to other aromatic systems, while the hydrazide moiety serves as a "warhead" precursor.

Mechanism of Action (Relevant Pathways):

-

ICL Inhibition: Derivatives of this hydrazide have shown activity against Mycobacterium tuberculosis Isocitrate Lyase (ICL), an enzyme crucial for the bacteria's survival in the latent phase.

-

Siderophore Interference: Furan-based carboxylates and hydrazides can interfere with iron acquisition pathways (siderophore biosynthesis) in mycobacteria.

Figure 2: Pharmacological workflow for hydrazide-based drug design.

References

-

Synthesis and Bioactivity of 5-Substituted-2-furoyl Diacylhydazide Derivatives. Int. J. Mol. Sci. (2014).[2] Describes the synthesis and IR/NMR characterization of related phenyl-furoyl hydrazides.

-

5-Nitro-2-furoic acid hydrazones: design, synthesis and in vitro antimycobacterial evaluation. Bioorg. Med. Chem. Lett. (2010).[3] Establishes the antitubercular potential of 5-nitro-2-furoic acid hydrazide derivatives.

-

5-(4-Nitrophenyl)furan-2-carboxylic Acid. Molbank (2022). Provides crystallographic and synthesis data for the parent acid precursor (CAS 28123-73-1).

-

2-Furoic Acid Hydrazide Product Data. PubChem. Validates the properties of the core furoic hydrazide scaffold.

Sources

Technical Guide: 5-(4-Nitrophenyl)furan-2-carbohydrazide Solubility in DMSO

Executive Summary

This technical guide addresses the solubility, stability, and handling of 5-(4-Nitrophenyl)furan-2-carbohydrazide (CAS: 28123-73-1 analog/derivative) in Dimethyl Sulfoxide (DMSO).

While specific solubility constants for this exact derivative are rarely published in isolation, structurally homologous nitrofuran antibiotics (e.g., Nitrofurantoin, Dantrolene) and synthetic precursors establish a clear physicochemical profile.[1] This compound exhibits high solubility in anhydrous DMSO (typically 10–25 mg/mL) but is sparingly soluble in aqueous media (<10 µg/mL) .[1]

Critical Operational Warning: This compound is a nitrofuran hydrazide . It combines the light sensitivity of the nitrofuran scaffold with the chemical reactivity of the hydrazide moiety.[1] Successful use in biological assays requires strict adherence to amber-vial storage , anhydrous conditions , and fresh stock preparation to prevent oxidative degradation and photolysis.[1]

Physicochemical Profile & Solubility Mechanism[1][2][3][4]

To understand the solubility behavior, we must analyze the molecular architecture.[1]

Structural Analysis[1][5]

-

Core Scaffold: A furan ring links a p-nitrophenyl group and a carbohydrazide tail.

-

Electronic Character: The nitro group (-NO₂) is a strong electron-withdrawing group (EWG), creating a dipole across the conjugated system.

-

Intermolecular Forces: The hydrazide group (-CONHNH₂) acts as both a hydrogen bond donor (NH) and acceptor (C=O, N:).[1] In the solid state, these molecules form tight intermolecular hydrogen bond networks, resulting in high melting points (>200°C) and poor water solubility.[1]

Why DMSO?

DMSO is the "Universal Solvent" for this class because it is a polar aprotic solvent .

-

Disruption of Lattice Energy: DMSO's oxygen atom is a potent H-bond acceptor, effectively breaking the intermolecular H-bonds between hydrazide tails that hold the crystal lattice together.

-

Solvation of Polar Groups: The high dielectric constant of DMSO stabilizes the polar nitro group and the furan ring's dipole.[1]

Predicted Solubility Data

Based on structural analogs (e.g., Nitrofurantoin solubility ~25 mg/mL in DMSO; 5-(4-nitrophenyl)-2-furoic acid solubility):

| Solvent | Solubility Class | Estimated Range | Notes |

| Anhydrous DMSO | Soluble | 10 – 30 mg/mL | Recommended for stock solutions (typically 10 mM - 50 mM). |

| DMF | Soluble | 15 – 35 mg/mL | Alternative if DMSO is incompatible with downstream chemistry.[1] |

| Ethanol | Slightly Soluble | 1 – 5 mg/mL | Requires heating; risk of precipitation upon cooling.[1] |

| Water/PBS | Insoluble | < 10 µM | Precipitation Risk:[1] Rapid precipitation occurs if DMSO stock is diluted >1:100 without mixing.[1] |

Experimental Protocols

Protocol A: Preparation of a Standard 10 mM Stock Solution

Use this protocol for routine biological screening (IC50 / MIC assays).[1]

Materials:

-

Compound: 5-(4-Nitrophenyl)furan-2-carbohydrazide (MW ≈ 247.21 g/mol )

-

Solvent: DMSO, Anhydrous (≥99.9%, stored over molecular sieves)[1]

-

Container: Amber glass vial (borosilicate) with PTFE-lined cap.

Procedure:

-

Weighing: Weigh 2.47 mg of solid compound into a sterile 1.5 mL amber microcentrifuge tube or glass vial.

-

Note: If static electricity is an issue (common with dry nitrofurans), use an anti-static gun.[1]

-

-

Solubilization: Add 1.0 mL of anhydrous DMSO.

-

Mixing: Vortex vigorously for 30–60 seconds.

-

Visual Check: Solution should be clear and yellow/orange.[1] If particles persist, sonicate in a water bath at 37°C for 5 minutes.

-

-

Storage: Aliquot immediately into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C.

Protocol B: Saturation Solubility Determination (Shake-Flask Method)

Use this protocol if you need to determine the exact solubility limit for a specific batch.

Workflow Diagram:

Caption: Step-by-step workflow for determining the thermodynamic solubility limit using the Shake-Flask method.

Stability & Handling (The "Senior Scientist" Insights)

This section details the failure modes often overlooked in standard datasheets.

Photochemical Instability

Nitrofurans are notoriously photosensitive.[1] Exposure to ambient lab light (fluorescent) can cause:

-

Nitro-reduction: Partial reduction of the nitro group.

-

Furan Ring Opening: Photo-oxidation leading to ring cleavage.

-

Hydrazone Rearrangement: Isomerization around the C=N bond (if derivatized).[1]

Mitigation: Always work under low-light conditions or use amber glassware. Wrap clear vessels in aluminum foil.

The "DMSO Hygroscopicity" Trap

DMSO is hygroscopic; it absorbs water from the atmosphere.[1]

-

The Risk: If your DMSO absorbs water, the solubility of this lipophilic compound decreases drastically.[1] A stock solution that was clear on Day 1 may show fine needle-like precipitates on Day 7 if the cap was loose.

-

The Fix: Use "Single-Use" aliquots. Never return a pipette tip to the main stock bottle.

Biological Assay Dilution (The "Crash-Out" Effect)

When diluting a DMSO stock into aqueous media (e.g., cell culture media), the "Solubility Cliff" is steep.[1]

Dilution Decision Tree:

Caption: Decision logic for diluting DMSO stocks into aqueous buffers to prevent compound precipitation.

References

-

Cayman Chemical. (2022).[2] Nitrofurantoin Product Information & Solubility Data. Retrieved from [1]

- Establishes the baseline solubility of the nitrofuran scaffold in DMSO (~25 mg/mL).

-

Menendez, C., et al. (2013).[1] "Synthesis of Furan Derivatives Condensed with Carbohydrates." Marine Drugs, 11(12).[1] Link

- Details the synthesis and purification of nitrofuran deriv

-

Bhat, P., et al. (2010).[1] "5-Nitro-2-furoic acid hydrazones: design, synthesis and in vitro antimycobacterial evaluation." Bioorganic & Medicinal Chemistry Letters. Link

- Provides context on the biological application and handling of nitrofuran hydrazides.

-

Sigma-Aldrich. (n.d.). 5-(4-Nitrophenyl)-2-furoic acid Product Sheet. Link

- Reference for the precursor molecule's properties and stability.

Sources

5-(4-Nitrophenyl) furan-2-carbohydrazide melting point data

An In-depth Technical Guide to the Synthesis and Melting Point Determination of 5-(4-Nitrophenyl)furan-2-carbohydrazide

Introduction

5-(4-Nitrophenyl)furan-2-carbohydrazide is a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. Its structure, featuring a furan core, a nitrophenyl substituent, and a carbohydrazide moiety, suggests potential applications as a scaffold for novel therapeutic agents. Carbohydrazide derivatives are known for a wide spectrum of pharmacological activities, including antibacterial, anti-inflammatory, and anticancer properties[1]. The furan ring is also a common motif in bioactive molecules[2][3].

This guide provides a comprehensive overview of the synthesis, purification, and characterization of 5-(4-Nitrophenyl)furan-2-carbohydrazide, with a core focus on the principles and methodology of melting point determination as a critical indicator of purity and identity. As a Senior Application Scientist, this document is structured to provide not just procedural steps, but the underlying scientific rationale to empower researchers in their experimental design and data interpretation.

Synthesis and Purification: A Pathway to Analytical Purity

The synthesis of 5-(4-Nitrophenyl)furan-2-carbohydrazide typically involves a multi-step process, beginning with the formation of a furan-2-carboxylate ester, followed by hydrazinolysis. A representative synthetic pathway is outlined below.

Diagram: Synthetic Pathway

Sources

Methodological & Application

Application Note & Protocol: Synthesis, Characterization, and Evaluation of Novel Schiff Bases Derived from 5-(4-Nitrophenyl) furan-2-carbohydrazide

Abstract

This document provides a comprehensive, field-proven guide for the synthesis, purification, characterization, and biological evaluation of novel Schiff bases originating from 5-(4-Nitrophenyl) furan-2-carbohydrazide. Schiff bases, characterized by their azomethine group (-C=N-), are a cornerstone in medicinal chemistry due to their wide spectrum of biological activities, including antimicrobial, antioxidant, and anticancer properties.[1][2] The integration of a furan ring, a privileged heterocyclic scaffold, often enhances these pharmacological effects.[3] This protocol is designed for researchers, medicinal chemists, and drug development professionals, offering a robust, self-validating workflow from precursor synthesis to preliminary bioactivity screening. We will detail the rationale behind key experimental steps, ensuring both reproducibility and a deep mechanistic understanding.

Strategic Overview: The Synthesis Workflow

The overall strategy involves a two-stage synthesis followed by rigorous characterization and functional screening. The initial stage focuses on preparing the key intermediate, 5-(4-Nitrophenyl) furan-2-carbohydrazide, which is not commonly available commercially. The second stage details the condensation reaction of this hydrazide with various aldehydes to form the target Schiff bases (hydrazones).

Diagram 1: Overall experimental workflow from starting materials to final biological evaluation.

Protocol I: Synthesis of the Key Precursor

Step A: Synthesis of Methyl 5-(4-nitrophenyl)furan-2-carboxylate

This initial step utilizes a Suzuki coupling reaction, a powerful and versatile method for forming carbon-carbon bonds. It is chosen here for its high efficiency in coupling the furan ring with the nitrophenyl group.[4]

Materials:

-

Methyl 5-bromofuran-2-carboxylate

-

(4-nitrophenyl)boronic acid

-

Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂]

-

Sodium carbonate (Na₂CO₃), 2M aqueous solution

-

1,4-Dioxane, anhydrous

Procedure:

-

To a round-bottom flask equipped with a condenser and magnetic stirrer, add methyl 5-bromofuran-2-carboxylate (1.0 eq), (4-nitrophenyl)boronic acid (1.2 eq), and Pd(PPh₃)₂Cl₂ (0.05 eq).

-

Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon). This is critical to prevent the oxidation and deactivation of the palladium catalyst.

-

Add anhydrous 1,4-dioxane to dissolve the reagents, followed by the 2M Na₂CO₃ solution (2.0 eq).

-

Heat the reaction mixture to 90 °C and stir overnight. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and filter through a pad of Celite to remove the catalyst.

-

The filtrate is then transferred to a separatory funnel, diluted with ethyl acetate, and washed sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water) to obtain the pure ester intermediate.[4]

Step B: Synthesis of 5-(4-Nitrophenyl) furan-2-carbohydrazide

The conversion of the methyl ester to a carbohydrazide is achieved via nucleophilic acyl substitution using hydrazine hydrate. This reaction is typically high-yielding and straightforward.[5]

Materials:

-

Methyl 5-(4-nitrophenyl)furan-2-carboxylate (from Step A)

-

Hydrazine hydrate (N₂H₄·H₂O), 80-95%

-

Ethanol

Procedure:

-

Dissolve the methyl ester (1.0 eq) in ethanol in a round-bottom flask.

-

Add hydrazine hydrate (3.0-5.0 eq) dropwise to the solution while stirring. The excess hydrazine ensures the reaction goes to completion.

-

Reflux the reaction mixture for 4-6 hours. Monitor the reaction's completion by TLC, observing the disappearance of the starting ester spot.

-

Upon completion, cool the reaction mixture in an ice bath. A solid precipitate should form.

-

Collect the solid product by vacuum filtration.

-

Wash the precipitate with cold ethanol to remove any unreacted hydrazine hydrate and other impurities.

-

Dry the product under vacuum to yield 5-(4-Nitrophenyl) furan-2-carbohydrazide as a stable solid, ready for the next step.

Protocol II: General Procedure for Schiff Base Synthesis

The formation of the Schiff base occurs through the acid-catalyzed condensation of the synthesized carbohydrazide with an aldehyde. The hydrazide's terminal amine (-NH₂) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde, followed by a dehydration step to form the stable azomethine bond.[6][7]

Materials:

-

5-(4-Nitrophenyl) furan-2-carbohydrazide (from Protocol I)

-

Various aromatic or heterocyclic aldehydes (e.g., benzaldehyde, salicylaldehyde, 4-chlorobenzaldehyde)

-

Ethanol, absolute

-

Glacial acetic acid (catalyst)

Procedure:

-

In a round-bottom flask, dissolve 5-(4-Nitrophenyl) furan-2-carbohydrazide (1.0 eq) in a minimal amount of hot absolute ethanol.

-

In a separate flask, dissolve the selected aldehyde (1.0 eq) in absolute ethanol.

-

Add the aldehyde solution to the hydrazide solution with continuous stirring.

-

Add 2-3 drops of glacial acetic acid to the mixture to catalyze the reaction. The acid protonates the aldehyde's carbonyl oxygen, making the carbonyl carbon more electrophilic and accelerating the nucleophilic attack.

-

Reflux the reaction mixture for 3-8 hours. The reaction time will vary depending on the reactivity of the aldehyde used. Monitor the progress by TLC.

-

After the reaction is complete, reduce the volume of the solvent using a rotary evaporator.

-

Allow the concentrated solution to cool to room temperature, then place it in an ice bath to facilitate precipitation.

-

Collect the solid Schiff base product by vacuum filtration, wash with cold ethanol, and dry under vacuum.

| Reactant Aldehyde | Typical Reflux Time (h) | Solvent | Expected Yield (%) |

| Benzaldehyde | 4-6 | Ethanol | 85-95% |

| 4-Hydroxybenzaldehyde | 3-5 | Ethanol | 90-98% |

| 4-Nitrobenzaldehyde | 6-8 | Ethanol | 80-90% |

| Furan-2-carbaldehyde | 3-4 | Methanol | 88-96% |

Protocol III: Structural Characterization and Validation

Confirming the identity and purity of the synthesized compounds is a non-negotiable step for scientific integrity. A combination of spectroscopic methods should be employed.

Diagram 2: Logic flow for the structural validation of the synthesized Schiff bases.

Spectroscopic Data Interpretation

The following table summarizes the key signals expected for a successful Schiff base synthesis.

| Technique | Key Observation | Rationale |

| FT-IR | Disappearance of aldehyde C-H stretch (~2720, 2820 cm⁻¹). Appearance of a strong C=N (azomethine) stretch at ~1600-1650 cm⁻¹.[8] | Confirms the aldehyde has reacted and the imine bond has formed. |

| ¹H NMR | Disappearance of the aldehyde proton signal (δ ~9-10 ppm). Appearance of a new singlet for the azomethine proton (-N=CH-) at δ ~8-9 ppm.[9] | Unambiguously indicates the formation of the C=N-H moiety. |

| ¹³C NMR | Appearance of the azomethine carbon signal at δ ~150-165 ppm.[9] | Confirms the presence of the imine carbon in the molecular structure. |

| HRMS | Observation of the molecular ion peak (e.g., [M+H]⁺ or [M+Na]⁺) corresponding to the calculated exact mass of the target Schiff base.[10] | Provides definitive proof of the compound's molecular formula and weight. |

Protocol IV: Application Screening

To assess the potential of these novel compounds, preliminary biological screening is essential. Furan-based Schiff bases are frequently reported to possess significant antimicrobial and antioxidant activities.[2][11]

Antimicrobial Activity: Agar Disc Diffusion Method

This method provides a qualitative and semi-quantitative assessment of a compound's ability to inhibit microbial growth.[9]

Procedure:

-

Prepare sterile Mueller-Hinton agar plates.

-

Inoculate the agar surface evenly with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli).

-

Dissolve the synthesized Schiff base in a suitable solvent (e.g., DMSO) to a known concentration (e.g., 1 mg/mL).

-

Impregnate sterile paper discs (6 mm diameter) with a defined volume (e.g., 10 µL) of the compound solution.

-

Place the discs onto the inoculated agar surface. Include a positive control (standard antibiotic disc, e.g., Ciprofloxacin) and a negative control (solvent-only disc).

-

Incubate the plates at 37 °C for 18-24 hours.

-

Measure the diameter of the zone of inhibition (in mm) around each disc. A larger zone indicates greater antimicrobial activity.

Antioxidant Activity: DPPH Radical Scavenging Assay

This assay measures the ability of a compound to donate a hydrogen atom or electron to neutralize the stable DPPH (2,2-diphenyl-1-picrylhydrazyl) radical.[12][13]

Procedure:

-

Prepare a stock solution of the synthesized Schiff base in methanol or ethanol.

-

Prepare a fresh solution of DPPH in the same solvent, with an absorbance of approximately 1.0 at 517 nm.

-

In a series of test tubes or a 96-well plate, add varying concentrations of the test compound solution.

-

Add a fixed volume of the DPPH solution to each tube/well and mix.

-

Incubate the mixture in the dark at room temperature for 30 minutes. The deep violet color of DPPH will fade in the presence of an antioxidant.

-

Measure the absorbance of each solution at 517 nm using a UV-Vis spectrophotometer.

-

Use a standard antioxidant like Ascorbic Acid or Trolox as a positive control.

-

Calculate the percentage of radical scavenging activity using the formula: Scavenging (%) = [(A_control - A_sample) / A_control] x 100 (Where A_control is the absorbance of the DPPH solution without the sample).

-

The results can be expressed as an IC₅₀ value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.

References

-

Rawate, P. S., et al. (2024). Synthesis, antimicrobial, and molecular docking studies of furan- based Schiff bases derived from 4 -nitrobenzene. Organic Communications, 17(3), 166-177. [Link]

-

Stilinović, V., et al. (2021). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. New Journal of Chemistry, 45(31), 14163-14175. [Link]

-

Liu, P., et al. (1993). Antimicrobial Activity of Schiff's Bases of 4-Amino-3-(α-Furan)-5-Mercapto-1,2,4-Triazole and Their Cu(Ⅱ)Complexes. Chinese Journal of Modern Applied Pharmacy, (4), 2-4. [Link]

-

ACG Publications. (2024). Synthesis, antimicrobial, and molecular docking studies of furan-based Schiff bases derived from 4 -nitrobenzene - 1, 2 - diamine. [Link]

-

Nikolova, Y., et al. (2022). Pharmacological Activities of Schiff Bases and Their Derivatives with Low and High Molecular Phosphonates. Polymers, 14(21), 4749. [Link]

-

Pisoschi, A. M., et al. (2021). The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations. Antioxidants, 10(10), 1643. [Link]

-

Abdel-Rahman, L. H., et al. (2013). Synthesis, structural characterization and biological activity of transition metal complexes of schiff base ligand-furan derivatives. Journal of Chemical and Pharmaceutical Research, 5(12), 604-614. [Link]

-

Jisha, S., & Isac, I. (2017). Synthesis and characterization of Schiff base complexes of Cu(II), Ni(II), Co(II) complexes of Schiff base derived from. International Journal of Advanced Research in Science and Engineering, 6(10). [Link]

-

Stilinović, V., et al. (2021). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. RSC Publishing. [Link]

-

Abdel-Rahman, L. H., et al. (2013). Synthesis, structural characterization and biological activity of transition metal complexes of schiff base ligand-furan derivatives. Semantic Scholar. [Link]

-

Huralikatti, M. S., et al. (2022). Synthesis and characterization of Schiff base metal complexes derived from Napthofuran-2-Carbohydrazide and 4-(methylthio)benzaldehyde. International Journal of Science and Research Archive, 7(2), 466-473. [Link]

-

Aliyu, H. N., & Sani, U. (2020). Synthesis, Characterization and Antimicrobial Studies of Mn(II) and Fe(II) Schiff Base Complexes Derived from 4. Journal of Chemical Society of Nigeria, 45(5). [Link]

-

Arslan, H., et al. (2010). [5-(4-Nitrophenyl)furan-2-ylmethylidene]-N,N-diphenylhydrazine. Acta Crystallographica Section E: Structure Reports Online, 66(1), o159. [Link]

-

Berber, H., & Arslan, F. (2020). Preparation and Characterization of Some Schiff Base Compounds. Adıyaman University Journal of Science, 10(1), 179-188. [Link]

-

ResearchGate. (n.d.). Mass spectra of the Schiff base. Download Scientific Diagram. [Link]

-

Siddiqui, H. L., et al. (2006). Synthesis and Spectroscopic Studies of New Schiff Bases. Molecules, 11(3), 206-211. [Link]

-

Science.gov. (n.d.). hydrazone schiff base: Topics. [Link]

-

Sharshenalieva, Z., et al. (2022). The Novel Potentiometric Approach to Antioxidant Capacity Assay Based on the Reaction with Stable Radical 2,2′-diphenyl-1-picrylhydrazyl. Molecules, 27(19), 6527. [Link]

-

Maurya, R. C., et al. (2020). Synthesis, characterization and antimicrobial studies of novel ONO donor hydrazone Schiff base complexes with some divalent metal (II) ions. Arabian Journal of Chemistry, 13(8), 6603-6613. [Link]

-

Annaraj, J., et al. (2024). Synthesis and Spectroscopic Characterization of Schiff Base Metal Complexes, Biological Activity, and Molecular Docking Studies. ACS Omega, 9(7), 8089-8106. [Link]

-

Ülküseven, B., et al. (2007). Synthesis and Spectral Characterization of Hydrazone Schiff Bases Derived from 2,4-Dinitrophenylhydrazine. Crystal Structure of Salicylaldehyde-2,4-Dinitrophenylhydrazone. Zeitschrift für Naturforschung B, 62(6), 837-842. [Link]

-

Nde, P. N., & Yonkeu, A. M. (2025). Antioxidants Activity of Selected Synthesized Compounds. Crimson Publishers. [Link]

-

Bolocan, A., et al. (2020). Analytical Methods Used in Determining Antioxidant Activity: A Review. Antioxidants, 9(4), 332. [Link]

-

Sutar, R. S., et al. (2021). Synthesis, characterization, spectroscopic studies and biological evaluation of Schiff bases derived from 1-hydroxy-2-acetonapth. ScienceOpen. [Link]

-

Colombo, E., et al. (2022). 5-(4-Nitrophenyl)furan-2-carboxylic Acid. Molbank, 2022(4), M1510. [Link]

-

Desai, K. R., et al. (n.d.). Synthesis of Schiff base and 4-oxo-thiazolidines of 5-bromo furan-2- carbohydrzide and their derivatives as an antimicrobial age. International Journal of Universal Pharmacy and Bio Sciences. [Link]

-

Rajeena, A. CH, et al. (2018). Synthesis, Characterization and Antibacterial Evaluation of Chalcones Carrying Aryl Furan Moiety. Journal of Chemical and Pharmaceutical Research, 10(6), 184-189. [Link]

-

Singh, A., et al. (2015). Synthesis, Characterization of some Schiff's bases derived from phenylhydrazine. International Journal of Chemical Studies, 3(4), 01-04. [Link]

-

Das, A., & Das, D. (2018). SCHIFF BASES: SYNTHESIS, APPLICATIONS AND CHARACTERIZATION USING FT-NMR SPECTROSCOPY. Journal of Emerging Technologies and Innovative Research, 5(1). [Link]

-

Colombo, E., et al. (2022). Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. Molbank, 2022(4), M1502. [Link]

Sources

- 1. ACG Publications - Synthesis, antimicrobial, and molecular docking studies of furan-based Schiff bases derived from 4 -nitrobenzene - 1, 2 - diamine [acgpubs.org]

- 2. Pharmacological Activities of Schiff Bases and Their Derivatives with Low and High Molecular Phosphonates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jocpr.com [jocpr.com]

- 4. mdpi.com [mdpi.com]

- 5. 5-NITROFURAN-2-CARBOHYDRAZIDE synthesis - chemicalbook [chemicalbook.com]

- 6. chemijournal.com [chemijournal.com]

- 7. jetir.org [jetir.org]

- 8. dergipark.org.tr [dergipark.org.tr]

- 9. acgpubs.org [acgpubs.org]

- 10. ijsra.net [ijsra.net]

- 11. Antimicrobial Activity of Schiff's Bases of 4-Amino-3-(α-Furan)-5-Mercapto-1,2,4-Triazole and Their Cu(Ⅱ)Complexes [chinjmap.com]

- 12. mdpi.com [mdpi.com]

- 13. crimsonpublishers.com [crimsonpublishers.com]

Application Note: A Validated Protocol for the Antitubercular Screening of 5-(4-Nitrophenyl)furan-2-carbohydrazide

Abstract

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) constitutes a severe global health crisis, urgently necessitating the development of novel therapeutic agents. Hydrazide-hydrazone derivatives represent a promising class of compounds, structurally related to the first-line antitubercular drug isoniazid (INH). This document provides a detailed, field-proven protocol for the comprehensive in vitro screening of 5-(4-Nitrophenyl)furan-2-carbohydrazide , a compound featuring both a hydrazide moiety and a nitroaromatic group, suggesting a potential dual mechanism of action. We present a two-stage screening cascade: a primary screen to determine antimycobacterial potency using the Microplate Alamar Blue Assay (MABA), and a secondary screen to assess host cell toxicity via the MTT assay, ultimately allowing for the calculation of a Selectivity Index (SI) to guide hit-to-lead progression.

Scientific Rationale & Screening Strategy

The Therapeutic Promise of a Dual-Function Scaffold

The chemical architecture of 5-(4-Nitrophenyl)furan-2-carbohydrazide is of significant interest for antitubercular drug discovery. It combines two pharmacophores known to be effective against M. tuberculosis.

-

The Hydrazide Moiety: Like the cornerstone drug isoniazid, carbohydrazides are often prodrugs.[1][2][3] It is hypothesized that they are activated by the mycobacterial catalase-peroxidase enzyme, KatG.[2][3][4] The activated form then covalently adducts with NAD(H), leading to the potent inhibition of InhA, an enoyl-acyl carrier protein reductase essential for the synthesis of mycolic acids—the unique, waxy lipid components of the mycobacterial cell wall.[1][3][4] Disruption of this pathway compromises cell wall integrity, leading to bacterial death.[4]

-

The Nitroaromatic Group: Several potent antitubercular agents, including the recently approved pretomanid, are nitroaromatics.[5][6][7] These compounds are also prodrugs that require reductive activation by specific mycobacterial enzymes, primarily the deazaflavin-dependent nitroreductase (Ddn), which utilizes cofactor F420.[5][6][7] This process generates reactive nitrogen species, such as nitric oxide, which are highly toxic to the bacterium through multiple mechanisms, including the disruption of cellular respiration and cell wall biosynthesis.[5][7]

The presence of both moieties in a single molecule offers the tantalizing possibility of a dual-action agent, which could enhance potency and potentially mitigate the development of resistance.

A Validated Screening Cascade

A robust primary screen must be sensitive, reproducible, and suitable for a 96-well plate format. The Microplate Alamar Blue Assay (MABA) meets these criteria and is a gold standard for determining the Minimum Inhibitory Concentration (MIC) of compounds against replicating Mtb.[8][9] However, potent antimycobacterial activity is meaningless without a favorable safety profile. Therefore, a secondary cytotoxicity screen is essential to evaluate the compound's effect on mammalian cells. The MTT assay is a reliable, colorimetric method for assessing metabolic activity as a proxy for cell viability.[10] The ratio of these two endpoints—cytotoxicity (CC50) and activity (MIC)—provides the Selectivity Index (SI), a critical parameter for prioritizing compounds for further development.

Primary Screening: Microplate Alamar Blue Assay (MABA) Protocol

Principle: This colorimetric assay leverages the redox indicator resazurin (Alamar Blue). In the presence of metabolically active, growing mycobacteria, the blue, non-fluorescent resazurin is reduced to the pink, highly fluorescent resorufin. The MIC is defined as the lowest drug concentration that prevents this color change, indicating inhibition of bacterial growth.[9][11][12]

Materials & Reagents

-

Bacterial Strain: Mycobacterium tuberculosis H37Rv (ATCC 27294).

-

Culture Media: Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol, 10% (v/v) OADC (oleic acid, albumin, dextrose, catalase), and 0.05% (v/v) Tween 80.

-

Test Compound: 5-(4-Nitrophenyl)furan-2-carbohydrazide.

-

Control Drugs: Isoniazid and Rifampicin.

-

Solvent: Dimethyl sulfoxide (DMSO), cell culture grade.

-

Reagents: Alamar Blue reagent (e.g., from Thermo Fisher Scientific), sterile deionized water.

-

Labware: Sterile 96-well flat-bottom microplates, aerosol-resistant pipette tips, sterile reagent reservoirs, Parafilm or plate sealers.

Experimental Workflow

Step-by-Step Methodology

-

Plate Preparation: Add 200 µL of sterile deionized water to all outer perimeter wells of the 96-well plate to minimize evaporation during incubation. The inner 60 wells are used for the assay.

-

Compound Dilution:

-

Prepare a stock solution of the test compound and control drugs in DMSO (e.g., 1 mg/mL).

-

In a separate "drug plate," perform a 2-fold serial dilution in 7H9 media to achieve concentrations that are 2X the desired final concentrations (e.g., from 128 µg/mL down to 0.125 µg/mL).

-

Transfer 100 µL of these 2X drug solutions into the final "assay plate."

-

-

Inoculum Preparation:

-

Grow M. tuberculosis H37Rv in 7H9 media at 37°C until it reaches mid-log phase (OD600 of 0.6-0.8).

-

Vortex the culture with glass beads to break up clumps. Allow the culture to settle for 15 minutes.

-

Dilute the supernatant 1:50 in fresh 7H9 media to obtain the final inoculum.

-

-

Assay Setup:

-

Add 100 µL of the diluted Mtb inoculum to each well of the assay plate containing the 100 µL of 2X drug solution. This brings the final volume to 200 µL and dilutes the drug to the final 1X concentration.

-

Controls are critical:

-

Drug-Free Control: Wells with inoculum but no drug (should turn pink).

-

Sterility Control: Wells with media but no inoculum (should remain blue).

-

Solvent Control: Wells with inoculum and the highest concentration of DMSO used (to ensure solvent is not inhibitory).

-

-

-

Incubation: Seal the plate with Parafilm or a sterile plate sealer and incubate at 37°C for 7 days.

-

Developing the Assay:

-

After 7 days, add 30 µL of a freshly prepared 1:1 mixture of Alamar Blue reagent and 10% Tween 80 to each well.[9]

-

Reseal the plate and re-incubate at 37°C for 24 hours.

-

-

Determining the MIC:

-

Visually inspect the plate. A blue color indicates no bacterial growth, while a pink color indicates growth.

-

The MIC is the lowest drug concentration that remains blue.[12]

-

Secondary Screening: MTT Cytotoxicity Assay Protocol

Principle: This assay quantifies cell viability by measuring the metabolic activity of mitochondrial dehydrogenases. Viable cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into an insoluble purple formazan product.[10] After solubilization, the amount of formazan is measured spectrophotometrically, which is directly proportional to the number of living cells.

Materials & Reagents

-

Cell Line: Vero cells (African green monkey kidney epithelial cells, ATCC CCL-81).

-

Culture Media: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Test Compound: 5-(4-Nitrophenyl)furan-2-carbohydrazide.

-

Control: Doxorubicin or another known cytotoxic agent.

-

Solvent: DMSO, cell culture grade.

-

Reagents: MTT solution (5 mg/mL in sterile PBS), Solubilization Solution (e.g., acidified isopropanol or pure DMSO).

-

Labware: Sterile 96-well flat-bottom cell culture plates, standard cell culture flasks, hemocytometer.

Experimental Workflow

Step-by-Step Methodology

-

Cell Seeding:

-

Culture Vero cells in T-75 flasks until they reach approximately 80% confluency.

-

Trypsinize the cells, neutralize with complete media, centrifuge, and resuspend in fresh media.

-

Count the cells using a hemocytometer and adjust the density to 1x10⁵ cells/mL.

-

Seed 100 µL of the cell suspension (1x10⁴ cells) into each well of a 96-well plate. Incubate for 24 hours at 37°C with 5% CO₂ to allow cells to adhere.

-

-

Compound Exposure:

-

Prepare serial dilutions of the test compound in complete culture media.

-

Carefully remove the old media from the cells and add 200 µL of the media containing the desired compound concentrations.

-

Controls are essential:

-

Untreated Control: Cells with media only (represents 100% viability).

-

Vehicle Control: Cells with media containing the highest DMSO concentration.

-

Positive Control: Cells treated with a known cytotoxic agent (e.g., doxorubicin).

-

-

-

Incubation: Incubate the plate for 48 to 72 hours at 37°C with 5% CO₂.

-

MTT Addition and Formazan Solubilization:

-

After incubation, add 20 µL of MTT solution (5 mg/mL) to each well.

-

Incubate for an additional 4 hours. During this time, purple formazan crystals will form in viable cells.

-

Carefully aspirate the media from each well without disturbing the formazan crystals.

-

Add 150 µL of DMSO to each well to dissolve the crystals. Gently pipette to ensure complete solubilization.

-

-

Data Acquisition and Analysis:

-

Read the absorbance of the plate on a microplate reader at 570 nm.

-

Calculate the percentage of cell viability for each concentration relative to the untreated control.

-

The 50% cytotoxic concentration (CC50) is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

-

Data Interpretation & Hit Validation

The ultimate goal is to identify compounds that are potent against Mtb but non-toxic to host cells. This is quantified by the Selectivity Index (SI) .

SI = CC50 / MIC

A higher SI value is more favorable. Generally, a compound with an SI > 10 is considered a promising hit for further investigation.

| Parameter | Description | Example Value | Interpretation |

| MIC | Minimum Inhibitory Concentration against M. tuberculosis H37Rv. | 1.6 µg/mL | The potency of the compound against the target pathogen. |

| CC50 | 50% Cytotoxic Concentration against Vero cells. | >120 µg/mL | The concentration at which the compound kills 50% of host cells. |

| SI | Selectivity Index (CC50 / MIC). | >75 | A high SI indicates the compound is significantly more toxic to bacteria than to mammalian cells, suggesting a good therapeutic window. |

Expert Insights & Troubleshooting

-

Causality - Tween 80: Tween 80 is a non-ionic surfactant included in the Mtb culture media to prevent the hydrophobic bacteria from clumping, ensuring a uniform suspension for accurate inoculation.[9]

-

Trustworthiness - Assay Controls: The inclusion of positive (Isoniazid), negative (no drug), and solvent (DMSO) controls in every assay plate is non-negotiable. These controls validate that the assay system is performing correctly and that any observed inhibition is due to the test compound, not the solvent or other artifacts.

-

Troubleshooting MABA: If drug-free control wells do not turn pink, it indicates a problem with the inoculum viability or a calculation error during dilution. If sterility control wells turn pink, it signals contamination.

-

Troubleshooting MTT: High background absorbance can result from incomplete removal of media before adding DMSO. Inconsistent readings across replicate wells often point to uneven cell seeding or incomplete formazan solubilization.

-

Compound Solubility: Poor solubility of the test compound can lead to inaccurate MIC values. If precipitation is observed in the media, consider preparing the stock solution at a lower concentration or exploring alternative solvents, always validating their lack of toxicity.

References

-

ChemicalBook. (2022). Mechanism of action of Isoniazid. [1]

-

Wikipedia. (n.d.). Isoniazid. [2]

-

Patsnap Synapse. (2024). What is the mechanism of Isoniazid?. [3]

-

ResearchGate. (n.d.). Mechanism of action of isoniazid | Request PDF. [4]

-

WebMD. (n.d.). Isoniazid (INH, Nydrazid, and others): Uses, Side Effects, Interactions. [13]

-

PubMed. (2015). Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis. [14]

-

PMC. (n.d.). A class of hydrazones are active against non-replicating Mycobacterium tuberculosis. [15]

-

Bio-protocol. (2021). Microplate-based alamar blue assay (MABA). [8]

-

PMC. (n.d.). Rapid, Low-Technology MIC Determination with Clinical Mycobacterium tuberculosis Isolates by Using the Microplate Alamar Blue Assay. [9]

-

World Health Organization (WHO). (n.d.). TB guidelines. [16]

-

ResearchGate. (n.d.). Hydrazide-Hydrazone Derivatives and Their Antitubercular Activity. [17]

-

PubMed. (n.d.). Four hydrazide compounds that inhibit the growth of mycobacterium tuberculosis. [18]

-

ResearchGate. (n.d.). Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis | Request PDF. [11]

-

UM Research Repository. (2025). Hydrazide-Hydrazone derivatives and their antitubercular activity. [19]

-

ASM Journals. (n.d.). Inter- and Intra-Assay Reproducibility of Microplate Alamar Blue Assay Results for Drug Susceptibility Testing of Mycobacterium tuberculosis. [12]

-

Der Pharma Chemica. (n.d.). Synthesis and Anti-Tubercular Study of Some Transition Metal Complexes of Hydrazone Derivatives Derived from Benzofuran-2-Carbohydrazide. [20]

-

PMC. (n.d.). Furan–thiazole hydrazone scaffolds as promising antitubercular and antibacterial agents. [21]

-

Semantic Scholar. (n.d.). Synthesis and Anti-Tubercular Study of Some Transition Metal Complexes of Hydrazone Derivatives Derived from Benzofuran-2-Carbohydrazide. [22]

-

Who we serve. (2024). Hydrazide–Hydrazones as Potential Antitubercular Agents: An Overview of the Literature (1999–2023). [23]

-

PMC. (n.d.). Synthesis, Biological Evaluation and Computational Studies of New Hydrazide Derivatives Containing 1,3,4-Oxadiazole as Antitubercular Agents. [24]

-

ResearchGate. (n.d.). Cytotoxicity of compounds TA and TB against the Vero cell line. [25]

-

Benchchem. (n.d.). Application Notes and Protocols for Cytotoxicity Assessment of Novel Anti-TB Compounds. [26]

-

PMC. (2023). Discovery and characterization of antimycobacterial nitro-containing compounds with distinct mechanisms of action and in vivo efficacy. [5]

-

CDC. (2025). Updated Guidelines on the Treatment of Drug-Susceptible and Drug-Resistant TB. [27]

-

CDC. (2024). Clinical Guidelines | Tuberculosis (TB). [28]

-

CDC. (2025). Clinical Guidelines | Tuberculosis (TB). [29]

-

Central Tuberculosis Division. (2025). National Guidelines for Management of Drug Resistant TB. [30]

-

MDPI. (n.d.). Design and Synthesis of Pyridyl and 2-Hydroxyphenyl Chalcones with Antitubercular Activity. [31]

-

ResearchGate. (n.d.). Cytotoxicity assay using Vero cells. [32]

-

Dojindo. (n.d.). Measuring Cell Viability / Cytotoxicity. [33]

-

Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. [10]

-

MDPI. (2024). The Antitubercular Activities of Natural Products with Fused-Nitrogen-Containing Heterocycles. [34]

-

PMC. (n.d.). Both Nitro Groups Are Essential for High Antitubercular Activity of 3,5-Dinitrobenzylsulfanyl Tetrazoles and 1,3,4-Oxadiazoles through the Deazaflavin-Dependent Nitroreductase Activation Pathway. [6]

-

ASM Journals. (2025). Mechanism of Action of 5-Nitrothiophenes against Mycobacterium tuberculosis. [7]

-

PubMed. (2019). Optimization of N-benzyl-5-nitrofuran-2-carboxamide as an antitubercular agent. [35]

Sources

- 1. Mechanism of action of Isoniazid_Chemicalbook [chemicalbook.com]

- 2. Isoniazid - Wikipedia [en.wikipedia.org]

- 3. What is the mechanism of Isoniazid? [synapse.patsnap.com]

- 4. researchgate.net [researchgate.net]

- 5. Discovery and characterization of antimycobacterial nitro-containing compounds with distinct mechanisms of action and in vivo efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Both Nitro Groups Are Essential for High Antitubercular Activity of 3,5-Dinitrobenzylsulfanyl Tetrazoles and 1,3,4-Oxadiazoles through the Deazaflavin-Dependent Nitroreductase Activation Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. bio-protocol.org [bio-protocol.org]

- 9. Rapid, Low-Technology MIC Determination with Clinical Mycobacterium tuberculosis Isolates by Using the Microplate Alamar Blue Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 11. researchgate.net [researchgate.net]

- 12. journals.asm.org [journals.asm.org]

- 13. Isoniazid (INH, Nydrazid, and others): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]

- 14. Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. A class of hydrazones are active against non-replicating Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. TB guidelines [who.int]

- 17. researchgate.net [researchgate.net]

- 18. Four hydrazide compounds that inhibit the growth of mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Hydrazide-Hydrazone derivatives and their antitubercular activity - UM Research Repository [eprints.um.edu.my]

- 20. derpharmachemica.com [derpharmachemica.com]

- 21. Furan–thiazole hydrazone scaffolds as promising antitubercular and antibacterial agents: synthesis, characterization, bioevaluation and computational analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 22. semanticscholar.org [semanticscholar.org]

- 23. thieme-connect.com [thieme-connect.com]

- 24. Synthesis, Biological Evaluation and Computational Studies of New Hydrazide Derivatives Containing 1,3,4-Oxadiazole as Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. pdf.benchchem.com [pdf.benchchem.com]

- 27. Updated Guidelines on the Treatment of Drug-Susceptible and Drug-Resistant TB | Tuberculosis (TB) | CDC [cdc.gov]

- 28. restoredcdc.org [restoredcdc.org]

- 29. Clinical Guidelines | Tuberculosis (TB) | CDC [cdc.gov]

- 30. tbcindia.mohfw.gov.in [tbcindia.mohfw.gov.in]

- 31. mdpi.com [mdpi.com]

- 32. researchgate.net [researchgate.net]

- 33. dojindo.com [dojindo.com]

- 34. mdpi.com [mdpi.com]

- 35. Research Portal [scholarship.libraries.rutgers.edu]

Troubleshooting & Optimization

Technical Support Center: Optimization of 5-(4-Nitrophenyl) furan-2-carbohydrazide Synthesis

Ticket ID: #SYN-5NPF-HYD-001 Subject: Yield Improvement & Troubleshooting for Hydrazinolysis of Furan Esters Assigned Specialist: Senior Application Scientist, Process Chemistry Div.

Executive Summary & Mechanism

The Objective: Synthesize 5-(4-nitrophenyl) furan-2-carbohydrazide via nucleophilic acyl substitution (hydrazinolysis) of its ester precursor.

The Challenge: While theoretically simple, this reaction often suffers from low yields due to competitive hydrolysis, formation of symmetrical diacylhydrazine dimers, or solubility-driven isolation losses. The electron-withdrawing nitro group (

The Mechanism:

The reaction proceeds through a nucleophilic attack of the hydrazine nitrogen lone pair onto the ester carbonyl carbon.

The "Gold Standard" Protocol

Use this validated workflow as your baseline. Deviations from this stoichiometry are the primary cause of yield loss.

Reagents & Stoichiometry

| Component | Role | Eq. (Molar) | Notes |

| Ethyl/Methyl 5-(4-nitrophenyl)furan-2-carboxylate | Precursor | 1.0 | Purity >95% required.[1] |

| Hydrazine Hydrate (80-99%) | Nucleophile | 5.0 - 10.0 | CRITICAL: Large excess prevents dimer formation. |

| Ethanol (Absolute) | Solvent | ~10-15 mL/g | Methanol is a viable alternative; avoid water. |

Step-by-Step Methodology

-

Dissolution: Suspend the ester precursor in absolute ethanol in a round-bottom flask.

-

Activation: Heat gently to

. If the ester does not dissolve completely, add small amounts of co-solvent (THF or Dioxane) until clear. -

Addition: Add Hydrazine Hydrate dropwise over 10 minutes. Do not dump it in all at once; this controls the exotherm.

-

Reflux: Heat the mixture to reflux (

) for 4–6 hours .-

Checkpoint: Monitor via TLC (System: 5% Methanol in DCM). The starting ester spot (

) must disappear. The hydrazide product is more polar (

-

-

Isolation (The Yield Maker):

-

Cool the reaction mixture to room temperature, then to

(ice bath). -

The product should crystallize as a yellow/orange solid.

-

If no precipitate forms: Concentrate the solvent volume by 50% under reduced pressure, then add cold diethyl ether or water to induce precipitation.

-

-

Purification: Filter the solid and wash with cold ethanol (

) followed by diethyl ether.

Workflow Visualization

The following diagram illustrates the critical decision pathways for synthesis and isolation.

Figure 1: Logical workflow for the synthesis and isolation of 5-(4-nitrophenyl) furan-2-carbohydrazide.

Troubleshooting & FAQs

Direct solutions to common failure modes observed in the lab.

Issue: "My product is a sticky gum/oil instead of a solid."

-

Diagnosis: This usually indicates trapped solvent or the presence of unreacted hydrazine/dimer impurities preventing crystallization.

-

Solution:

-

Dissolve the gum in a minimum amount of hot ethanol.

-

Add water dropwise until turbidity appears.

-

Scratch the side of the flask with a glass rod to induce nucleation.

-

Refrigerate overnight.

-

Alternative: Triturate the gum with cold diethyl ether or hexane to extract impurities.

-

Issue: "The yield is very low (<40%)."

-

Diagnosis A (Solubility): The product is likely soluble in the mother liquor.

-

Fix: Do not discard the filtrate![2] Evaporate it to dryness and recrystallize the residue.

-

-

Diagnosis B (Reagent Quality): Hydrazine hydrate absorbs

from air, forming hydrazine carbonate (inactive).-

Fix: Use a fresh bottle of hydrazine hydrate. If the liquid looks cloudy, it is compromised.

-

-

Diagnosis C (Dimerization): If you used only 1-2 equivalents of hydrazine, you likely formed the symmetrical dimer (R-CONH-NHCO-R), which is insoluble and inactive.

-

Fix: Always use 5-10 equivalents of hydrazine.[3]

-

Issue: "The starting material won't dissolve in Ethanol."

-

Diagnosis: The 4-nitrophenyl group significantly reduces solubility in alcohols.

-

Solution: Use a co-solvent system. A mixture of Ethanol:Dioxane (2:1) or Ethanol:THF (3:1) works well. The reaction will still proceed as long as the temperature is maintained.

FAQ: Can I use catalytic acid?

-

Answer: Generally, no . While acid catalysts (like acetic acid) are used for hydrazone formation (aldehyde + hydrazine), they are not typically needed for hydrazide formation (ester + hydrazine) and can sometimes lead to salt formation that complicates workup. Stick to neutral reflux conditions first.

Advanced Optimization: The "Dimer" Trap

One of the most common reasons for yield loss in this specific synthesis is the formation of the symmetrical dimer: N,N'-bis(5-(4-nitrophenyl)furan-2-carbonyl)hydrazine .

Mechanism of Failure

If the local concentration of hydrazine is low, the newly formed hydrazide product (

Prevention Strategy

-

High Dilution: Do not run the reaction too concentrated (keep ester < 0.5 M).

-

Reverse Addition (Not recommended here but good theory): Adding ester to hydrazine ensures hydrazine is always in excess, but practically, the standard dropwise addition of hydrazine to ester works if the excess is large enough (5-10 eq).

References

- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman: London, 1989. (General procedure for hydrazinolysis of esters).

-

BenchChem Technical Support. Optimizing the reaction conditions for hydrazinolysis of phenazine esters. Link (Analogous heterocyclic ester optimization).

-

RSC Advances. Synthesis and biological evaluation of some new 5-(4-nitrophenyl)-2-furoyl hydrazones. Link (Specific context for nitrophenyl furan derivatives).

-

MDPI Molecules. 5-(4-Nitrophenyl)furan-2-carboxylic Acid Derivatives. Link (Solubility and structural data for the precursor).

Sources

- 1. Ethyl ester/acyl hydrazide-based aromatic sulfonamides: facile synthesis, structural characterization, electrochemical measurements and theoretical st ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05939H [pubs.rsc.org]

- 2. CN103408454A - Preparation method of hydrazide compound - Google Patents [patents.google.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

Preventing bis-hydrazide formation in furan-2-carbohydrazide synthesis

Executive Summary

The synthesis of Furan-2-carbohydrazide (CAS: 3326-71-4) via the hydrazinolysis of alkyl furoates is frequently plagued by the formation of the symmetric impurity N,N'-di(furan-2-carbonyl)hydrazine (bis-hydrazide).[1][2][3] This impurity forms when the target hydrazide competes with hydrazine for the remaining ester substrate.[1][2]

This guide provides a self-validating protocol to suppress this side reaction, utilizing kinetic control (excess hydrazine) and solubility-based purification.[2][3]

Part 1: The Mechanism of Failure

To prevent the impurity, you must understand its origin. The reaction is a competition between two nucleophiles: the hydrazine molecule (

Reaction Pathway Diagram

Caption: The "Bis" impurity forms when the Target Product acts as a nucleophile against unreacted Ester. This pathway becomes dominant if Hydrazine concentration drops.[1][3]

Part 2: Critical Process Parameters (CPP)

The following parameters are non-negotiable for high-purity synthesis.

| Parameter | Recommended Value | Scientific Rationale |

| Stoichiometry | 1 : 3 to 1 : 5 (Ester : Hydrazine) | A large molar excess of hydrazine ensures it statistically outcompetes the mono-hydrazide for the ester substrate.[1][2][3] |

| Addition Order | Reverse Addition (Optional) | Adding the ester solution slowly to the hydrazine pool ensures the ester always encounters a high concentration of hydrazine.[1] |

| Solvent | Ethanol or Methanol | Polar protic solvents stabilize the transition state.[1][2][3] Ethanol is preferred for easier workup.[1][2][3] |

| Temperature | Mild Reflux (70–80°C) | Sufficient energy is needed to drive the reaction, but excessive heat promotes the secondary reaction (bis-formation).[1] |

Part 3: Optimized Experimental Protocol

Objective: Synthesis of Furan-2-carbohydrazide (Target yield: >85%, Purity: >98%).

Materials

Step-by-Step Workflow

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, charge Hydrazine Hydrate (4.0 eq) and Ethanol (5 volumes relative to ester).

-

Addition: Dissolve Methyl 2-furoate (1.0 eq) in a minimal amount of Ethanol. Add this solution dropwise to the stirring hydrazine solution at room temperature over 15–20 minutes.

-

Reaction: Heat the mixture to a mild reflux (approx. 78°C) for 3–5 hours.

-

Workup (The Purification Step):

Part 4: Troubleshooting & FAQs

Q1: My product has a melting point of >200°C, but the literature says 76–80°C. What happened? A: You have isolated the bis-hydrazide (N,N'-difuroylhydrazine).[1][2][3]

-

Cause: Insufficient hydrazine excess or the reaction ran too hot/too long with ester present.[1][2][3]

-

Fix: The bis-impurity is generally insoluble in hot water/ethanol.[1][2][3] The target mono-hydrazide (MP 76–80°C) is soluble in hot water.[1][2][3][4] Recrystallize your crude solid from boiling water; filter off the insoluble bis-impurity while hot, then cool the filtrate to crystallize the target.[2]

Q2: The product is an oil that won't solidify. A: This is likely due to residual hydrazine hydrate or water.[1][2][3]

-

Fix: Triturate the oil with cold diethyl ether or hexanes to induce crystallization.[1][2][3] Alternatively, dry the oil under high vacuum to remove water/hydrazine azeotropes.

Q3: Can I use acid catalysis to speed this up? A: Avoid strong acids. Furan rings are acid-sensitive (prone to ring-opening/polymerization via the Piancatelli rearrangement).[1][2][3] Hydrazinolysis is naturally base-catalyzed (by the hydrazine itself).[1][2][3] If catalysis is absolutely required, use a mild Lewis acid, but thermal activation is usually sufficient.

Q4: How do I remove the excess hydrazine safely? A: Excess hydrazine ends up in the mother liquor.[1][2][3] Treat the waste stream with dilute hypochlorite (bleach) to oxidize hydrazine to nitrogen gas before disposal, as hydrazine is toxic and carcinogenic.

References

-

ChemicalBook. Furan-2-carbohydrazide (CAS 3326-71-4) Properties and Synthesis. (Accessed 2024).[1][3][5][6] Link

-

Sigma-Aldrich. 2-Furoic hydrazide Product Specification and COA.[1][2][3] (Accessed 2024).[1][3][5][6] Link

-

National Institutes of Health (PubChem). 2-Furancarboxylic acid, hydrazide (Compound Summary).[1][3] (Accessed 2024).[1][3][5][6] Link[3]

-

Organic Syntheses. General methods for Hydrazide Synthesis (Analogous protocols). Coll. Vol. 2, p. 85. Link[3]

Sources

- 1. Furan-2-carbohydrazide(3326-71-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 2. Furan-2-carbohydrazide synthesis - chemicalbook [chemicalbook.com]

- 3. 2-Furancarboxylic acid, hydrazide | C5H6N2O2 | CID 18731 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. mww.hsp-pharma.com [mww.hsp-pharma.com]

- 5. researchgate.net [researchgate.net]

- 6. Solubility of 2,5-Furandicarboxylic Acid in Pure and Mixed Organic Solvent Systems at 293 K Predicted Using Hansen Solubility Parameters - PMC [pmc.ncbi.nlm.nih.gov]

Technical Support Center: Purification of 5-(4-Nitrophenyl)furan-2-carbohydrazide

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-(4-nitrophenyl)furan-2-carbohydrazide. Specifically, this guide addresses the common challenge of removing unreacted hydrazine following synthesis.

Introduction

The synthesis of 5-(4-nitrophenyl)furan-2-carbohydrazide typically involves the reaction of a corresponding ester, such as methyl 5-(4-nitrophenyl)furan-2-carboxylate, with hydrazine hydrate. A common purification challenge is the removal of excess hydrazine, which is often used in excess to drive the reaction to completion. Due to its corrosive and toxic nature, complete removal of hydrazine is critical for the accurate downstream application and analysis of the target carbohydrazide.[1][2][3] This guide provides practical, step-by-step protocols and troubleshooting for ensuring the purity of your final product.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My crude product is a solid. What is the simplest method to remove residual hydrazine?

A1: Solvent Washing (Trituration)

For solid crude products, washing with a solvent in which the desired product is insoluble or sparingly soluble, while hydrazine is soluble, is often the most straightforward approach.

-

Scientific Rationale: This method relies on the differential solubility of the product and the impurity. Hydrazine hydrate is miscible with water and alcohols, and soluble in some ethers.[4] Aromatic carbohydrazides, like the target compound, are often sparingly soluble in water and non-polar organic solvents.

-

Troubleshooting:

-

Product loss during washing: If you observe significant loss of your product, it indicates some solubility in the wash solvent. Try cooling the solvent and your reaction mixture to 0-5°C before and during washing to minimize product loss. Alternatively, select a less polar solvent for washing.

-

Hydrazine still present after washing (confirmed by TLC or other analytical methods): This suggests that the hydrazine is trapped within the solid matrix of your product. In this case, a more thorough purification method like recrystallization or column chromatography will be necessary. It's also possible that the washing was not extensive enough. Ensure you are using a sufficient volume of solvent and agitating the solid thoroughly during the wash.

-

Q2: My reaction mixture is an oil or did not precipitate. How can I purify my product?

A2: Precipitation followed by washing or Recrystallization.

If your product has not precipitated, you can attempt to induce precipitation or proceed with a full recrystallization.

-

Inducing Precipitation:

-

Concentrate the reaction mixture: If the reaction was performed in a solvent like ethanol, partially removing the solvent under reduced pressure can increase the concentration of your product and induce precipitation.

-

Anti-solvent addition: Slowly add a solvent in which your product is insoluble (an "anti-solvent") to the reaction mixture with stirring. Water is often a good first choice, as hydrazine is highly soluble in it, while many organic products are not.[4]

-

-

Recrystallization: This is a powerful purification technique that can yield highly pure crystalline material.

-

Scientific Rationale: Recrystallization relies on the principle that most compounds are more soluble in a hot solvent than in a cold one.[5][6] As the solution cools, the solubility of the desired compound decreases, leading to the formation of crystals, while impurities remain in the solution.

-

Troubleshooting:

-

Oiling out: If your compound separates as an oil instead of crystals upon cooling, this is often due to the solution being too concentrated or cooling too rapidly. Try adding more solvent before heating or slowing down the cooling process (e.g., by allowing the flask to cool to room temperature before placing it in an ice bath).

-

No crystal formation: If no crystals form upon cooling, it may be because the solution is not sufficiently saturated or the chosen solvent is not ideal. You can try to induce crystallization by scratching the inside of the flask with a glass rod at the liquid-air interface or by adding a seed crystal of the pure product. If that fails, you may need to try a different solvent or a solvent mixture.

-

Poor recovery: This can be due to using too much solvent, which keeps the product in solution even at low temperatures, or premature crystallization during a hot filtration step.

-

-

Q3: How can I monitor the progress of the purification?

A3: Thin-Layer Chromatography (TLC).

TLC is an indispensable tool for monitoring the removal of hydrazine.

-

Scientific Rationale: TLC separates compounds based on their differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase (the eluent).[7][8] Hydrazine is a relatively polar compound and will have a different retention factor (Rf) than the larger, more complex carbohydrazide product.

-

Troubleshooting:

-

Hydrazine is not visible on the TLC plate: Hydrazine itself may not be UV active. You can visualize it using a potassium permanganate stain or a ninhydrin stain, as hydrazine contains N-H bonds that can be oxidized or react to form a colored spot.

-

Product and hydrazine spots are too close together: To improve separation, you can adjust the polarity of the mobile phase. Increasing the polarity of the eluent (e.g., by adding more ethyl acetate to a hexane/ethyl acetate mixture) will generally move both spots further up the plate, but may improve the separation between them.

-

Q4: I've tried washing and recrystallization, but I still have impurities. What's the next step?

A4: Column Chromatography or Hydrazine Scavenger Resins.

-

Column Chromatography: This is a highly effective method for separating compounds with different polarities.

-

Hydrazine Scavenger Resins: These are solid-supported reagents designed to react with and remove specific types of impurities from a reaction mixture.

-

Scientific Rationale: Scavenger resins for hydrazine typically contain electrophilic functional groups that covalently bind to the nucleophilic hydrazine, allowing it to be removed by simple filtration.

-

Troubleshooting:

-

Incomplete removal of hydrazine: Ensure you are using a sufficient excess of the scavenger resin and allowing enough time for the reaction to go to completion. Gentle agitation of the reaction mixture with the resin can also improve efficiency.

-

Product binding to the resin: While unlikely if the correct resin is chosen, it is possible for the desired product to have some affinity for the resin. If you suspect this is happening, you can try washing the resin with a small amount of a more polar solvent to recover any bound product, but this may also release some of the scavenged hydrazine.

-

-

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol provides a general guideline for the recrystallization of 5-(4-nitrophenyl)furan-2-carbohydrazide. The ideal solvent may need to be determined experimentally. Ethanol or a mixture of ethanol and water are good starting points.[10][11]

-

Solvent Selection: In a small test tube, add a small amount of your crude product. Add a few drops of the chosen solvent (e.g., ethanol). If the solid dissolves at room temperature, the solvent is not suitable. If it does not dissolve, gently heat the test tube. If the solid dissolves upon heating and reappears upon cooling, the solvent is a good candidate.

-

Dissolution: In an appropriately sized Erlenmeyer flask, add your crude product. Add the minimum amount of the chosen recrystallization solvent to just cover the solid. Heat the mixture on a hot plate with stirring until the solvent boils.

-

Hot Filtration (if necessary): If there are any insoluble impurities, perform a hot filtration. This involves quickly filtering the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

-

Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Once the flask has reached room temperature, you can place it in an ice bath to maximize crystal formation.

-

Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

-

Drying: Dry the crystals in a vacuum oven or in a desiccator.

Protocol 2: Purification by Column Chromatography

Based on literature for similar furan-2-carboxamides, a mixture of hexane and ethyl acetate is a good starting eluent system for column chromatography.[12]

-

TLC Analysis: Determine an appropriate solvent system using TLC. The ideal solvent system will give your product an Rf value of approximately 0.3-0.4.

-

Column Packing: Pack a chromatography column with silica gel using the chosen eluent.

-

Sample Loading: Dissolve your crude product in a minimum amount of the eluent or a slightly more polar solvent (if necessary for solubility) and load it onto the top of the silica gel column.

-

Elution: Begin eluting the column with your chosen solvent system, collecting fractions in test tubes.

-

Fraction Analysis: Monitor the fractions by TLC to determine which ones contain your purified product.

-

Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Data Presentation

| Compound | Property | Value | Source |

| Hydrazine Hydrate | Boiling Point | 119 °C | [7] |

| Solubility | Miscible with water and alcohol; insoluble in chloroform and ether. | [7] | |

| 5-(4-Nitrophenyl)furan-2-carbaldehyde (precursor) | Solubility | Soluble in ethanol, methanol, and chloroform; insoluble in water. | [13] |

| Carbohydrazide (general) | Solubility | Very water-soluble; largely insoluble in organic solvents. | [14] |

Visualizations

Workflow for Purification of 5-(4-Nitrophenyl)furan-2-carbohydrazide

Caption: Decision workflow for selecting a purification method.

References

-

Nitration of Phenol and Purification by Column Chromatography Purpose - CDN. (n.d.). Retrieved February 15, 2026, from [Link]

-

Synthesis and Purification of Nitrophenols | UKEssays.com. (2017, August 17). Retrieved February 15, 2026, from [Link]

-

The separation of 2-nitrophenol, 4-nitrophenol and phenol. - ResearchGate. (n.d.). Retrieved February 15, 2026, from [Link]

-

How can I remove excess Hydrazine Hydrate from a reaction done in ethanol? (2019, October 16). Retrieved February 15, 2026, from [Link]

-

5-(4-Nitrophenyl)furan-2-ylmethylidene]-N,N-diphenylhydrazine - PMC. (n.d.). Retrieved February 15, 2026, from [Link]

-

Solubility, enthalpies of dissolution and thermokinetics of the dissolution reaction in solvent of carbohydrazide | Request PDF - ResearchGate. (2025, August 10). Retrieved February 15, 2026, from [Link]

-

Modified McFadyen-Stevens Reaction for a Versatile Synthesis of Aromatic Aldehydes - Organic Syntheses Procedure. (n.d.). Retrieved February 15, 2026, from [Link]

-

How to quench excess hydrazine monohydrate : r/Chempros - Reddit. (2022, May 3). Retrieved February 15, 2026, from [Link]

-

HYDRAZINE - Volatile Oxigen Scavenger in Liquid Form - GA08 - Uniservice Unisafe. (n.d.). Retrieved February 15, 2026, from [Link]

-

Column Chromatography-Separation of ortho & para Nitrophenols - YouTube. (2021, June 27). Retrieved February 15, 2026, from [Link]

-

Lab Procedure: Recrystallization | Chemistry - ChemTalk. (n.d.). Retrieved February 15, 2026, from [Link]

-

2.1: RECRYSTALLIZATION - Chemistry LibreTexts. (2021, March 5). Retrieved February 15, 2026, from [Link]

-

Separation of Compounds Using Column Chromatography - Organic Chemistry Virtual Lab. (n.d.). Retrieved February 15, 2026, from [Link]

-

Medicinal Chemistry - III B. Pharm VI - PRACTICAL LAB MANUAL. (n.d.). Retrieved February 15, 2026, from [Link]

-

5-(4-Nitrophenyl)furan-2-carboxylic Acid - MDPI. (n.d.). Retrieved February 15, 2026, from [Link]

-

Rapid Solvent-free Synthesis of Aromatic Hydrazides under Microwave Irradiation | Request PDF - ResearchGate. (2025, August 6). Retrieved February 15, 2026, from [Link]

-